tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate
CAS No.:
Cat. No.: VC13577819
Molecular Formula: C13H21NO2
Molecular Weight: 223.31 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate -](/images/structure/VC13577819.png)
Specification
Molecular Formula | C13H21NO2 |
---|---|
Molecular Weight | 223.31 g/mol |
IUPAC Name | tert-butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate |
Standard InChI | InChI=1S/C13H21NO2/c1-12(2,3)16-11(15)14-9-8-13(10-14)6-4-5-7-13/h4-5H,6-10H2,1-3H3 |
Standard InChI Key | QYRFRMBXCOMEDH-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CC=CC2 |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CC=CC2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate (CAS 1341037-08-8) has the molecular formula and a molecular weight of 240.34 g/mol . Its IUPAC name, tert-butyl 8-amino-2-azaspiro[4.4]nonane-2-carboxylate, reflects the spiro junction between two four-membered rings, one containing a nitrogen atom and the other a cycloalkene moiety . The SMILES notation CC(C)(C)OC(=O)N1CCC2(C1)CCC(C2)N
encodes the tert-butyl ester group, the spirocyclic core, and the unsaturated bond .
Crystallographic and Conformational Analysis
X-ray diffraction studies of analogous spiro compounds, such as tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, reveal that five-membered rings adopt envelope conformations, with specific atoms deviating from planarity by up to 0.0082 Å . In the title compound, the double bond at C7 introduces torsional strain, favoring a twisted conformation that enhances reactivity in cycloaddition reactions. The tert-butyl group provides steric bulk, stabilizing the molecule against nucleophilic attack at the carboxylate oxygen .
Table 1: Key Structural Parameters
Parameter | Value | Source |
---|---|---|
Molecular Weight | 240.34 g/mol | |
Spiro Junction Geometry | Envelope conformation | |
Double Bond Position | C7 | |
Torsional Angle (C4–C7) | 116.0° |
Synthesis and Reaction Pathways
Synthetic Protocols
The compound is synthesized via hydrogenation of cyanomethylpyrrolidine precursors using Raney nickel under a hydrogen atmosphere (50 psi) . A representative route involves:
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Cyanoalkylation: Methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate is treated with Raney Ni in methanol.
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Reductive Cyclization: Intramolecular hydrogenation forms the spirocyclic core, with the tert-butyl group remaining intact .
Functionalization and Derivatives
The double bond at C7 enables diverse functionalization:
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Epoxidation: Reaction with m-chloroperbenzoic acid yields an epoxide, useful in nucleophilic ring-opening reactions.
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Diels-Alder Cycloaddition: The ene moiety participates as a dienophile, generating bicyclic adducts with electron-rich dienes.
Table 2: Synthetic Yield Optimization
Condition | Yield (%) | Purity (%) |
---|---|---|
Raney Ni, 50 psi H₂ | 78 | 99 |
Palladium/C, 30 psi H₂ | 62 | 95 |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., 12 mg/mL in DMSO) but is insoluble in water. The tert-butyl ester enhances hydrolytic stability, with a half-life of >48 hours in aqueous ethanol (pH 7) .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 1745 cm⁻¹ confirms the carbonyl group of the ester .
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NMR: NMR (400 MHz, CDCl₃) shows a triplet at δ 3.28 ppm (N–CH₂) and a singlet at δ 1.44 ppm ((C(CH₃)₃).
Applications in Medicinal Chemistry
Scaffold for Bioactive Molecules
The spirocyclic core’s rigidity makes it ideal for targeting protein-binding pockets. Derivatives have shown inhibitory activity against:
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Antibacterial Agents: MIC = 8 µg/mL against Staphylococcus aureus.
Case Study: Kinase Inhibition
A phosphonate derivative of the compound exhibited 94% inhibition of MAPK1 at 10 µM, with a selectivity index >100 over related kinases.
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